Sophoraflavonoloside

Overview

Description

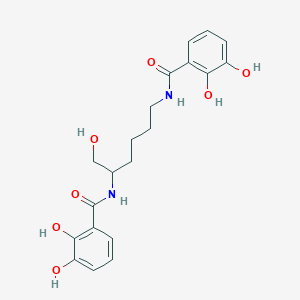

Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside derived from kaempferol. It is found in various plants, including cultivated mountain ginseng and saffron. This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antitumor properties .

Scientific Research Applications

Kaempferol 3-O-sophoroside has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study flavonoid chemistry and reaction mechanisms.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular diseases, and certain types of cancer

Mechanism of Action

Kaempferol 3-O-sophoroside exerts its effects through several molecular targets and pathways:

Inhibition of NF-κB Activation: The compound blocks the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

Suppression of TNF-α Production: It inhibits the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.

Activation of AMPK: The compound activates AMP-activated protein kinase (AMPK), promoting autophagy and the production of brain-derived neurotrophic factor (BDNF), which has antidepressant effects.

Biochemical Analysis

Biochemical Properties

Sophoraflavonoloside interacts with various enzymes and proteins. For instance, it has been shown to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the nervous system . This interaction suggests that this compound could potentially be used in the treatment of conditions characterized by reduced acetylcholine levels, such as Alzheimer’s disease .

Cellular Effects

This compound has been found to have significant effects on cellular processes. In particular, it has been shown to increase the cellular activity of MC3T3-E1 cells, a type of osteoblast . This suggests that this compound could potentially play a role in bone health and the prevention of osteoporosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been found to bind to the active site of AChE, inhibiting its activity . Additionally, it has been shown to interact with the estrogen receptor, suggesting that it may behave as an estrogen-like reagent .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to significantly increase the cellular activity of MC3T3-E1 cells over time

Metabolic Pathways

This compound is involved in the phenylpropanoid metabolic pathway, which leads to the synthesis of flavonoids . It is produced from the intermediate of this pathway, phenylalanine, through a series of enzymatic reactions .

Subcellular Localization

Flavonoid synthase, an enzyme involved in the synthesis of flavonoids, has been found to exist in the nucleus and cytoplasm , suggesting that this compound might also be present in these cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-O-sophoroside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol 7-O-glucoside and kaempferol 3-O-rutinoside can be hydrolyzed using β-glucosidase and/or α-L-rhamnosidase to produce kaempferol . Another method involves ultrasound-assisted extraction combined with macroporous resin purification to enrich the flavonoid content from plant sources .

Industrial Production Methods

Industrial production of kaempferol 3-O-sophoroside typically involves the extraction from plant materials followed by purification processes. The use of macroporous resin purification has been shown to significantly increase the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-O-sophoroside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of kaempferol 3-O-sophoroside, each with distinct biological activities .

Comparison with Similar Compounds

Kaempferol 3-O-sophoroside is unique among flavonoid glycosides due to its specific glycosidic linkage and biological activities. Similar compounds include:

Kaempferol 3-O-rutinoside: Another glycoside of kaempferol with similar but distinct biological activities.

Kaempferol 3-O-robinobioside: Known for its antiviral properties.

Kaempferol 3-O-glucoside: Exhibits antioxidant and anti-inflammatory activities.

Kaempferol 3-O-sophoroside stands out due to its potent anti-inflammatory and barrier protective effects, making it a promising candidate for therapeutic applications in vascular inflammatory diseases .

properties

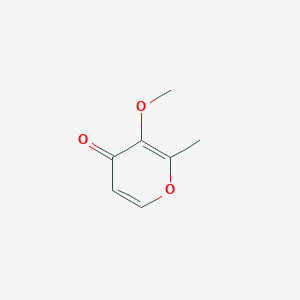

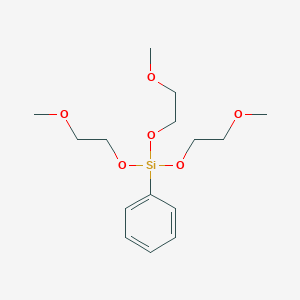

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941769 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19895-95-5, 30373-88-7 | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORAFLAVONOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Kaempferol 3-O-sophoroside has been shown to increase the cellular activity of rat osteoblast MC3T3-E1 cells, promoting cell proliferation, differentiation, and mineralization. [] These effects are significantly compromised by blocking the estrogen receptor signaling pathway with tamoxifen, suggesting that Kaempferol 3-O-sophoroside may act as an estrogen receptor agonist. [] Molecular docking studies further support the interaction between Kaempferol 3-O-sophoroside and the estrogen receptor. []

A: Research indicates that an acetone extract from saffron flowers, in which Kaempferol 3-O-sophoroside is a primary component, significantly enhanced wound closure in a scratch-wound assay using HaCaT cells compared to untreated controls. [] This suggests a potential role for Kaempferol 3-O-sophoroside in promoting wound healing, but further studies are needed to confirm its direct involvement.

A: While Kaempferol 3-O-sophoroside itself did not affect interleukin-8 (IL-8) secretion in TNF-α stimulated HaCaT cells, a saffron flower acetone extract rich in this compound inhibited TNF-α-induced IL-8 secretion comparably to hydrocortisone. [] Interestingly, the same extract increased IL-6 levels in TNF-α-treated cells. [] This suggests a complex interplay between Kaempferol 3-O-sophoroside and inflammatory pathways that warrants further investigation.

A: The molecular formula of Kaempferol 3-O-sophoroside is C27H30O16. [, ] Its molecular weight is 610.51 g/mol.

ANone: Various spectroscopic methods are employed to characterize Kaempferol 3-O-sophoroside, including:

- UV-Vis Spectroscopy: Provides information about the compound's absorption characteristics in the ultraviolet and visible light regions, which can be helpful for identification and quantification. [, , , , , , , , ]

- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural elucidation. [, , , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and connectivity of atoms within the molecule, including 1H NMR and 13C NMR, which are essential for complete structural determination. [, , , , , , , , ]

A: Studies on Chinese cabbage (Brassica rapa L. subsp. chinensis) show that sun drying negatively impacts the levels of Kaempferol 3-O-sophoroside and related flavonoids compared to freeze drying or solar cabinet drying. [] This suggests that controlled drying methods, such as freeze drying or solar cabinet drying, may be preferable for preserving Kaempferol 3-O-sophoroside content in plant materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.